Benzyltriethylammonium bromide

Catalog No.
S751060
CAS No.
5197-95-5
M.F
C13H22BrN
M. Wt
272.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium bromide

CAS Number

5197-95-5

Product Name

Benzyltriethylammonium bromide

IUPAC Name

benzyl(triethyl)azanium;bromide

Molecular Formula

C13H22BrN

Molecular Weight

272.22 g/mol

InChI

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

CHQVQXZFZHACQQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Phase Transfer Catalyst

One of the most common applications of BTEAB is as a phase transfer catalyst (PTC) . PTCs facilitate the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. BTEAB's amphiphilic nature allows it to shuttle ions between the phases, enhancing reaction rates and yields in various organic reactions. This makes it valuable in diverse areas like:

  • Alkylation and acylation reactions: BTEAB can facilitate the transfer of alkyl and acyl groups from water-soluble reagents to organic substrates, enabling efficient synthesis of desired products .
  • Nucleophilic substitution reactions: BTEAB can be used to promote the substitution of leaving groups in organic molecules with nucleophiles present in the aqueous phase .

Antibacterial and Antifungal Activity

Research suggests that BTEAB exhibits antibacterial and antifungal properties . While the exact mechanisms are still under investigation, studies have shown its effectiveness against various bacterial and fungal strains. This potential has led to its exploration in:

  • Development of novel disinfectants and sanitizers: BTEAB's antimicrobial activity makes it a potential candidate for developing new disinfecting and sanitizing agents .
  • Preservative applications: BTEAB's ability to inhibit microbial growth might be utilized as a preservative in various products, such as cosmetics and pharmaceuticals .

Other Applications

Beyond its use as a PTC and its potential in antimicrobials, BTEAB finds applications in various other research areas:

  • Ionic liquid synthesis: BTEAB can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity .
  • Micelle formation: BTEAB can self-assemble to form micelles, which are spherical aggregates with applications in drug delivery, catalysis, and material science .

Benzyltriethylammonium bromide (BETAB) is a quaternary ammonium salt. It is a white crystalline powder at room temperature [1]. BETAB has several applications in scientific research, particularly in organic chemistry, due to its catalytic properties [1, 2].


Molecular Structure Analysis

The BETAB molecule consists of a central nitrogen atom bonded to four ethyl groups and a benzyl group (a phenyl group attached to a methylene bridge). The nitrogen atom also carries a positive charge, which is balanced by a bromide ion (Br⁻). This structure gives BETAB both hydrophobic (water-fearing) and hydrophilic (water-loving) character, making it useful in transferring molecules between different phases [1, 2].


Chemical Reactions Analysis

BETAB is commonly used as a phase-transfer catalyst. Phase-transfer catalysts aid in moving molecules from one immiscible liquid phase (e.g., water) to another (e.g., organic solvents) by forming complexes with the molecules [2].

Here's an example of a general reaction where BETAB acts as a phase-transfer catalyst:

RX (aq) + NaX (org) --> ROX (org) + NaBr (aq) [2]

Where:

  • RX is an organic molecule containing a leaving group (X) like chloride (Cl) or bromide (Br)
  • NaX is a salt of the leaving group dissolved in an organic solvent (org)
  • ROX is the desired product after the nucleophilic substitution reaction
  • NaBr is a byproduct salt

Physical And Chemical Properties Analysis

  • Melting point: 187-197 °C [1]
  • Solubility: Soluble in water and polar organic solvents [1]

BETAB can be irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling BETAB in a laboratory setting [1].

Further Information

For additional details on the properties and applications of BETAB, you can consult the following resources:

  • Sigma-Aldrich product information: PubChem Benzyltriethylammonium bromide:
  • Thermofisher Scientific product information: Benzyltriethylammonium bromide:
, notably:

  • Phase-Transfer Catalysis: It enhances the rate of reactions involving ionic compounds by transferring them into organic solvents.
  • Nucleophilic Substitution Reactions: The compound can act as a nucleophile in reactions where it displaces halides from alkyl halides.
  • Formation of Complexes: It can form complexes with various anions, which can be exploited in separation processes .

The biological activity of benzyltriethylammonium bromide has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that quaternary ammonium compounds exhibit antimicrobial activity, making benzyltriethylammonium bromide potentially useful in disinfectants and antiseptics.
  • Cell Membrane Interaction: Due to its cationic nature, it may interact with cell membranes, affecting permeability and cellular uptake of other compounds .

There are several methods for synthesizing benzyltriethylammonium bromide:

  • Direct Reaction: The most straightforward method involves reacting benzyl bromide with triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.
    Benzyl Bromide+TriethylamineBenzyltriethylammonium Bromide\text{Benzyl Bromide}+\text{Triethylamine}\rightarrow \text{Benzyltriethylammonium Bromide}
  • Alternative Routes: Other synthetic routes may involve variations in the reaction conditions or the use of different solvents to optimize yield and purity .

Benzyltriethylammonium bromide has diverse applications:

  • Phase-Transfer Catalyst: Widely used in organic synthesis to facilitate reactions between organic and aqueous phases.
  • Extraction Processes: Employed in the extraction of metal ions from aqueous solutions into organic solvents.
  • Biological Research: Utilized in studies involving membrane permeability and drug delivery systems due to its ability to interact with lipid bilayers .

Interaction studies involving benzyltriethylammonium bromide have focused on its effects on biological membranes and its role as a catalyst:

  • Membrane Permeability Studies: Research has shown that this compound can enhance the permeability of certain drugs across cell membranes, making it significant for pharmaceutical applications.
  • Catalytic Interactions: Its efficiency as a phase-transfer catalyst has been compared with other similar compounds, highlighting its unique ability to facilitate reactions under mild conditions .

Benzyltriethylammonium bromide shares characteristics with several similar compounds, particularly other quaternary ammonium salts. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzyltrimethylammonium bromideC₁₁H₁₈BrNMore sterically hindered; used in similar catalytic roles.
Tetrabutylammonium bromideC₁₆H₃₃BrNLarger alkyl groups; effective in different solvent systems.
Hexadecyltrimethylammonium bromideC₂₁H₄₅BrNLong-chain; exhibits surfactant properties alongside catalytic activity.

Benzyltriethylammonium bromide stands out due to its balance between hydrophilicity and lipophilicity, making it particularly effective in phase-transfer catalysis while maintaining biological compatibility .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5197-95-5

Dates

Modify: 2023-08-15

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